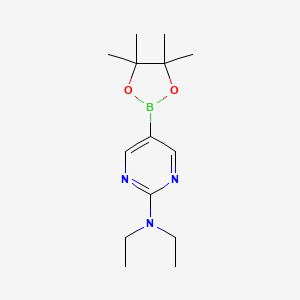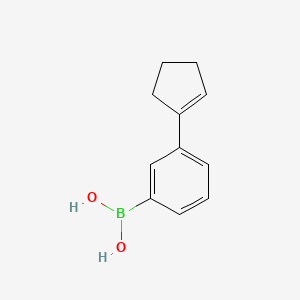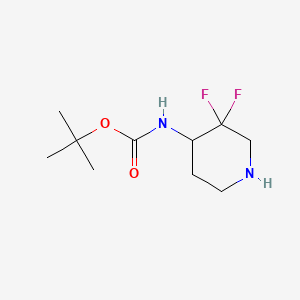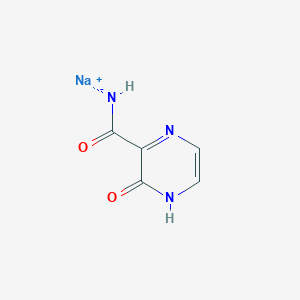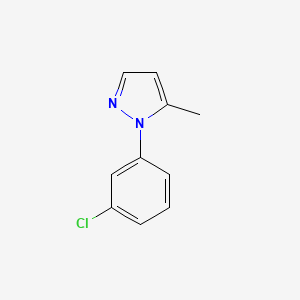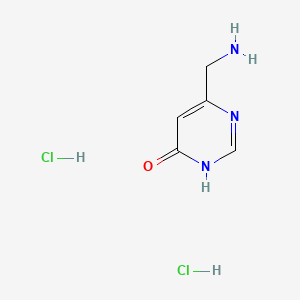
6-(Aminomethyl)-4-pyrimidinol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Aminomethyl)-4-pyrimidinol dihydrochloride” is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 and is stored in a refrigerator . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 160.61 . More specific physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
6-(Aminomethyl)-4-pyrimidinol dihydrochloride, as part of the broader family of pyrimidine derivatives, plays a crucial role in chemical synthesis and medicinal chemistry. Pyrimidines are known for their wide range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis of pyrimidine derivatives have unveiled new methods, emphasizing their significance in medicinal chemistry. These compounds are considered promising scaffolds for the development of new biologically active compounds due to their extensive pharmacological activities, such as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Rashid et al., 2021) (Chiriapkin, 2022).
Catalysis and Chemical Transformations
The pyranopyrimidine core, closely related to pyrimidine derivatives, is a fundamental precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, are instrumental in the synthesis of pyrimidine scaffolds, underscoring the importance of these compounds in chemical transformations (Parmar et al., 2023).
Anti-Alzheimer's Agents
Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR) of pyrimidine derivatives is a significant area of research, providing insights for the development of therapeutics against neurological disorders like Alzheimer's. This focus on pyrimidine scaffolds for neurological applications highlights their relevance in addressing complex diseases (Das et al., 2021).
Anti-Inflammatory Applications
Pyrimidine derivatives have shown potent anti-inflammatory effects. They inhibit the expression and activities of key inflammatory mediators, making them valuable in the research and development of anti-inflammatory drugs. Detailed SAR analysis of pyrimidine derivatives plays a crucial role in synthesizing novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021) (Gondkar et al., 2013).
Anticancer Research
The anticancer potential of pyrimidine derivatives is extensively documented. These compounds interact with various enzymes, targets, and receptors, exerting cell-killing effects through diverse mechanisms. The structure of potent compounds, their IC50 values, and the mechanisms involved in anticancer evaluation have been extensively studied, placing pyrimidine derivatives at the forefront of potential future drug candidates (Kaur et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZURJYIHWJAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679010 |
Source


|
| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride | |
CAS RN |
1269054-56-9 |
Source


|
| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

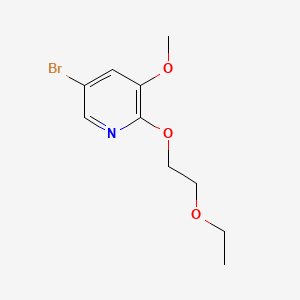

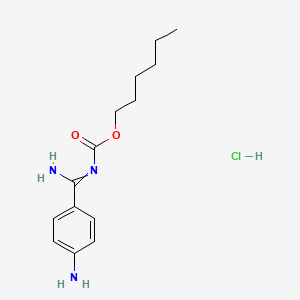
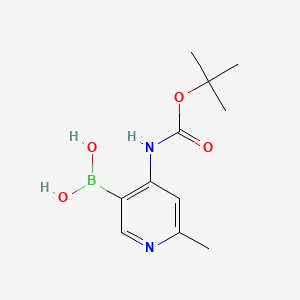
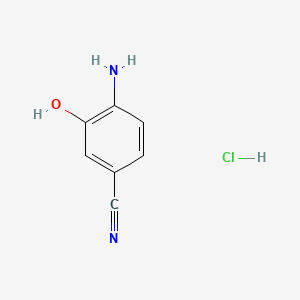
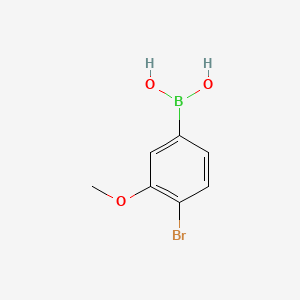
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
